molecular formula C18H33NO8 B611201 t-Boc-aminooxy-PEG5-propargyl CAS No. 2086688-98-2

t-Boc-aminooxy-PEG5-propargyl

Cat. No.: B611201
CAS No.: 2086688-98-2
M. Wt: 391.46
InChI Key: YDTYROCJIYKMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-aminooxy-PEG5-propargyl: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form a stable oxime linkage. The hydrophilic PEG spacer enhances solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG5-propargyl typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG5 spacer.

    Introduction of Propargyl Group: The propargyl group is introduced through a reaction with a suitable propargylating agent.

    Protection of Aminooxy Group: The aminooxy group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.

    Final Purification: The final product is purified using techniques such as column chromatography to achieve high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • t-Boc-aminooxy-PEG6-propargyl
  • t-Boc-aminooxy-PEG7-amine
  • t-Boc-aminooxy-PEG7-bromide

Uniqueness:

Biological Activity

t-Boc-aminooxy-PEG5-propargyl is a specialized compound that has garnered attention in the fields of drug delivery and bioconjugation due to its unique structural features and biological activities. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of several key components:

  • t-Boc (tert-butyloxycarbonyl) group : A protecting group that allows for selective deprotection of the amino group.
  • Aminooxy group : Facilitates bioconjugation reactions, enabling the attachment of various biomolecules.
  • Propargyl group : Essential for click chemistry applications, allowing for efficient synthesis of complex molecules.

The presence of a polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity, making it suitable for therapeutic applications .

The biological activity of this compound primarily stems from its ability to facilitate targeted drug delivery and bioconjugation. The PEG component improves the pharmacokinetic properties of drugs by increasing circulation time in the body and enhancing drug delivery to target tissues. The aminooxy and propargyl groups enable specific interactions with biological molecules, which is crucial for developing targeted therapies.

Applications in Drug Development

This compound has diverse applications, including:

  • Targeted Drug Delivery : The compound can be conjugated with therapeutic agents to create site-specific drug delivery systems that improve efficacy while minimizing side effects .
  • Bioconjugation : It serves as a versatile linker in drug conjugates, allowing for the attachment of targeting ligands to enhance therapeutic outcomes .
  • Click Chemistry : The propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a pivotal reaction in pharmaceutical research for covalent attachment of biomolecules .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various contexts:

  • Bioconjugation Efficiency : Research demonstrated that conjugating this compound with azide-bearing compounds leads to efficient bioconjugation, significantly enhancing therapeutic efficacy while reducing potential side effects. This was particularly evident in studies involving antibody-drug conjugates (ADCs), where this compound improved targeting capabilities .
  • Pharmacokinetic Studies : In vivo studies showed that drugs modified with this compound exhibited prolonged circulation times and improved bioavailability compared to unmodified counterparts. This is attributed to the hydrophilic nature of the PEG spacer, which reduces renal clearance and enhances tissue distribution.
  • Case Studies :
    • A recent study explored the use of this compound in developing novel ADCs targeting cancer cells. The results indicated significant tumor regression with minimal toxicity, showcasing its potential for improving therapeutic indices in cancer treatments .
    • Another investigation focused on its application in modifying nanoparticles for drug delivery. The study reported enhanced biocompatibility and targeted delivery capabilities when using this compound as a surface modifier.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
Aminooxy-PEG-PropargylLacks the t-Boc protecting group; direct reactivity.
Propargyl-PEG-AzideContains an azide instead of an aminooxy group; used in different click chemistry applications.
Boc-Aminooxyacetamide-PEG-PropargylSimilar structure but includes an acetamide moiety.
t-Boc-Aminooxy-PEG6-PropargylLonger PEG chain; similar reactivity but different molecular weight.

The combination of protective and reactive groups in this compound allows for versatile applications in drug development and bioconjugation that are not fully realized by its counterparts.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTYROCJIYKMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-aminooxy-PEG5-propargyl
Reactant of Route 2
Reactant of Route 2
t-Boc-aminooxy-PEG5-propargyl
Reactant of Route 3
Reactant of Route 3
t-Boc-aminooxy-PEG5-propargyl
Reactant of Route 4
Reactant of Route 4
t-Boc-aminooxy-PEG5-propargyl
Reactant of Route 5
Reactant of Route 5
t-Boc-aminooxy-PEG5-propargyl
Reactant of Route 6
Reactant of Route 6
t-Boc-aminooxy-PEG5-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.